molecular formula C13H23NO4 B2637768 tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate CAS No. 2260937-62-8

tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate

Cat. No. B2637768
CAS RN: 2260937-62-8
M. Wt: 257.33
InChI Key: XWBNKEIPCHGFMT-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate” is a chemical compound with the CAS Number: 2260937-62-8 . It has a molecular weight of 257.33 . It is in the form of oil .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H23NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is in the form of oil . It is stored at a temperature of -10°C . The compound has a molecular weight of 257.33 .

Scientific Research Applications

Photocatalysis in Organic Synthesis

One application involves the use of tert-butyl carbamate derivatives in photocatalysis. For instance, a study demonstrated the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, facilitating the synthesis of 3-aminochromones under mild conditions. This method broadens the scope of photocatalyzed protocols for constructing diverse amino pyrimidines, showcasing the compound's utility in photocatalytic reactions for organic synthesis (Wang et al., 2022).

Crystallography and Molecular Interactions

Another study explored the crystal structures of tert-butyl carbamate derivatives, revealing insights into hydrogen and halogen bonding interactions. These findings are crucial for understanding the molecular architecture and interaction patterns of carbamate derivatives, which can inform the design of new materials and compounds (Baillargeon et al., 2017).

Asymmetric Synthesis and Drug Development

Carbamate derivatives are also pivotal in the asymmetric synthesis of biologically active molecules. A study reported the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, highlighting its potential as a building block for protease inhibitors. This underscores the role of carbamate derivatives in developing therapeutic agents (Ghosh et al., 2017).

Synthetic Methodology and Chemical Transformations

Moreover, carbamate compounds are integral in developing novel synthetic methodologies. For example, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate via a high-yielding, cost-efficient process demonstrates the compound's utility in organic synthesis, offering advantages in simplicity, yield, and purification (Li et al., 2015).

Advanced Materials and Corrosion Inhibition

Carbamate derivatives have also been evaluated as corrosion inhibitors, showcasing their potential in materials science. A study utilizing tert-butyl carbamate derivatives as inhibitors for carbon steel in acidic solutions demonstrated their effectiveness, linking organic compound synthesis with applications in corrosion prevention (Faydy et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H317, and H319 . Precautionary statements include P261, P264, P272, P280, P302+P352, P305+P351+P338, P332+P313, P333+P313, P337+P313, P362, P363, and P501 .

properties

IUPAC Name

tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBNKEIPCHGFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCOCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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